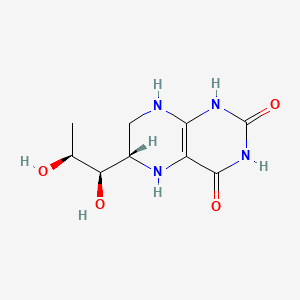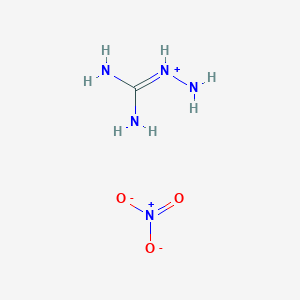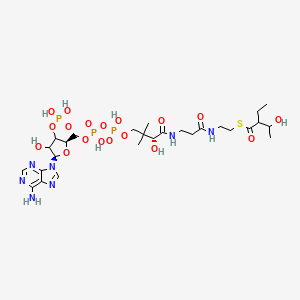
2-Ethyl-3-Hydroxybutyryl Coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-Hydroxybutyryl Coenzyme A is a biochemical compound with the molecular formula C27H46N7O18P3S and a molecular weight of 881.68 . It is a derivative of Coenzyme A, a cofactor involved in enzymatic acetyl transfer reactions. This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-Hydroxybutyryl Coenzyme A typically involves the microbial production of ®-3-hydroxybutyrate, which is a precursor in the synthesis of value-added chiral compounds such as antibiotics and vitamins . The process involves the conversion of acetyl CoA into ®-3-hydroxybutyryl-coenzyme A by β-ketothiolase (PhaA) and acetoacetyl CoA reductase (PhaB) . The engineered Escherichia coli harboring the phaAB and pct genes can produce significant amounts of ®-3-hydroxybutyrate from glucose, especially with the addition of acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the microbial synthesis approach using engineered Escherichia coli is a promising method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-Hydroxybutyryl Coenzyme A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include NAD+ and NADH for redox reactions . The conditions for these reactions typically involve enzymatic catalysis, such as the action of 3-hydroxy-2-methylbutyryl-CoA dehydrogenase .
Major Products Formed
The major products formed from these reactions include 2-methylacetoacetyl-CoA and NADH .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-Hydroxybutyryl Coenzyme A has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-Hydroxybutyryl Coenzyme A involves its role as a cofactor in enzymatic acetyl transfer reactions. It participates in the tricarboxylic acid cycle and other metabolic pathways by forming reversible thioester bonds with carbon chains of various lengths and structures . The compound’s molecular targets include enzymes involved in these metabolic pathways, such as β-ketothiolase and acetoacetyl CoA reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Hydroxybutyryl-CoA: An intermediate in the fermentation of butyric acid and in the metabolism of lysine and tryptophan.
3-Hydroxybutyryl-Coenzyme A: A related compound used in the production of fine chemicals and biobased polyesters.
Uniqueness
2-Ethyl-3-Hydroxybutyryl Coenzyme A is unique due to its specific structure and its role in enzymatic acetyl transfer reactions. Its applications in proteomics research and its involvement in various metabolic pathways distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C27H46N7O18P3S |
|---|---|
Molekulargewicht |
881.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethyl-3-hydroxybutanethioate |
InChI |
InChI=1S/C27H46N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-16,19-21,25,35,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t14?,15?,16-,19?,20?,21+,25-/m1/s1 |
InChI-Schlüssel |
UZLVRCHSBPTMKL-ABRZHQEWSA-N |
Isomerische SMILES |
CCC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



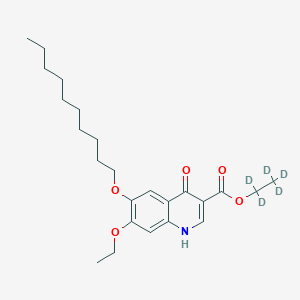
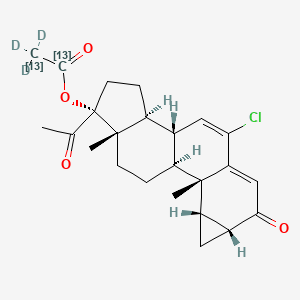


![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
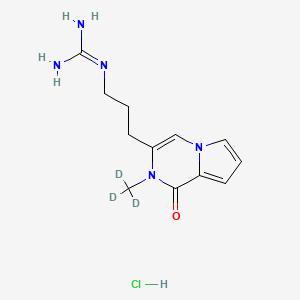
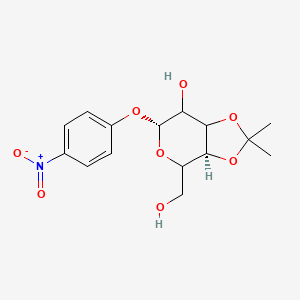
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
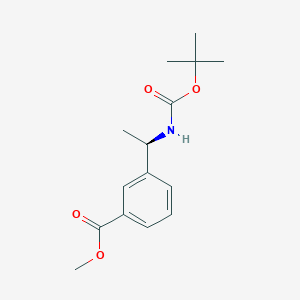
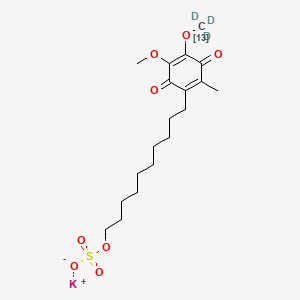
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
